2-(3-formylphenoxy)-N-propan-2-ylpropanamide
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Overview
Description
2-(3-formylphenoxy)-N-propan-2-ylpropanamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formylphenoxy)-N-propan-2-ylpropanamide typically involves the reaction of 3-formylphenol with an appropriate amide precursor under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-formylphenoxy)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(3-carboxyphenoxy)-N-propan-2-ylpropanamide.
Reduction: 2-(3-hydroxyphenoxy)-N-propan-2-ylpropanamide.
Substitution: 2-(3-nitrophenoxy)-N-propan-2-ylpropanamide or 2-(3-bromophenoxy)-N-propan-2-ylpropanamide.
Scientific Research Applications
2-(3-formylphenoxy)-N-propan-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-formylphenoxy)-N-propan-2-ylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the phenoxy ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-formylphenoxy)-2-phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a propanamide group.
2-(4-formylphenoxy)propanoic acid: Similar structure but with the formyl group in the para position and a propanoic acid moiety.
2-(3-formylphenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
2-(3-formylphenoxy)-N-propan-2-ylpropanamide is unique due to the presence of both a formyl group and a propanamide moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3-formylphenoxy)-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)14-13(16)10(3)17-12-6-4-5-11(7-12)8-15/h4-10H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRBACDYOGLWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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